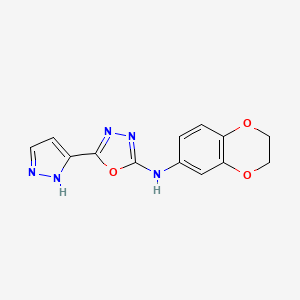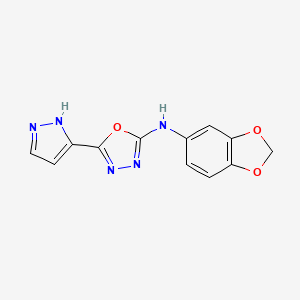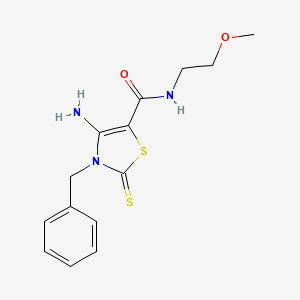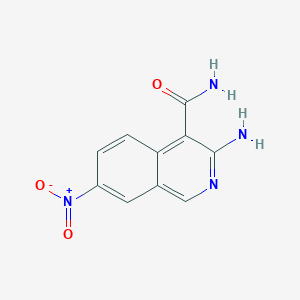![molecular formula C21H16ClN3O2 B4333706 3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B4333706.png)
3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine, also known as CPDD, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. CPDD is a pyrazolopyrimidine derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is not yet fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one of the key mechanisms underlying its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has also been shown to have antioxidant properties and may help to protect against oxidative stress. This compound has also been shown to have a positive effect on cognitive function and may help to improve memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine for lab experiments is its relatively straightforward synthesis method, which makes it easy to produce in large quantities. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine. One area of interest is in the development of new anti-cancer therapies based on this compound and related compounds. This compound may also have applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has been the subject of several scientific studies due to its potential applications in a range of fields. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity. This compound has also been investigated for its potential use as an anti-inflammatory agent, as well as its role in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5,7-bis(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-20(14-6-8-15(22)9-7-14)21-23-16(18-4-2-10-26-18)12-17(25(21)24-13)19-5-3-11-27-19/h2-11,17H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCXMOWEHRLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)
![2-(methylthio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333642.png)
![1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene](/img/structure/B4333648.png)



![(pyridin-3-ylmethyl)[2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4333674.png)

![3-nitro-1'-phenyl-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333682.png)
![2-pyridin-4-yl-5-(2-thienyl)-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4333686.png)
![ethyl 2-amino-5-oxo-4-pyridin-3-yl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333710.png)
![7-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4333712.png)

![ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333727.png)